molecular formula C19H26Cl2N4O2 B4772768 1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B4772768
M. Wt: 413.3 g/mol
InChI Key: AVUDCJNGPFWOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide” is a bipiperidine-based molecule featuring a 1,4'-bipiperidine core substituted at the 1'-position with a 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl group and at the 4'-position with a carboxamide moiety. Its molecular formula is C₁₉H₂₄Cl₂N₄O₂, with a molecular weight of 411.3 g/mol (calculated).

Properties

IUPAC Name

1-[2-(2,5-dichloroanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N4O2/c20-14-4-5-15(21)16(12-14)23-17(26)13-24-10-6-19(7-11-24,18(22)27)25-8-2-1-3-9-25/h4-5,12H,1-3,6-11,13H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUDCJNGPFWOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps. One common method includes the reaction of 2,5-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 1,4’-bipiperidine-4’-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1’-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound shares structural motifs with several analogs, differing primarily in core frameworks, substituent patterns, and halogen placement:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity
Target Compound 1,4'-Bipiperidine 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl; 4'-carboxamide C₁₉H₂₄Cl₂N₄O₂ 411.3 Not reported in evidence
N-(2,4-Dichlorophenyl)-dihydropyridine derivative () 1,4-Dihydropyridine 2,4-Dichlorophenyl; thioether; furyl Complex Not provided 2.9× anti-inflammatory activity vs. nimesulide
1'-[4-(4-Fluorophenyl)-4-oxobutyl]-bipiperidine () 1,4'-Bipiperidine 4-(4-Fluorophenyl)-4-oxobutyl; dihydrochloride salt C₂₁H₃₀N₃O₂F·2HCl 448.4 Safety data available
4-(3,4-Dichlorophenoxy)-tosyl-bipiperidine () 1,4'-Bipiperidine 3,4-Dichlorophenoxy; p-toluenesulfonyl C₂₄H₂₉Cl₂N₃O₄S 526.48 Not reported in evidence
Quinazolinone derivatives () Quinazolinone 2,6-Dichlorophenyl; oxazole; iodo Varies ~400–500 Antimicrobial activity (e.g., Vb, Vd)

Key Observations

  • Core Structure Influence: The bipiperidine core (e.g., target compound, ) may enhance metabolic stability compared to dihydropyridine () or quinazolinone () cores, which are associated with redox activity or planar aromatic systems .
  • For example, 2,4-dichloro substitution in dihydropyridines correlates with anti-inflammatory potency .
  • Linker Flexibility : The oxoethyl group in the target compound is shorter than the oxobutyl chain in , possibly affecting binding pocket accessibility. Thioether linkers () may introduce polarity differences .

Activity Trends

  • Anti-inflammatory Activity : ’s dihydropyridine derivative with a 2,4-dichlorophenyl group shows significant edema reduction, suggesting halogen position and core structure critically influence efficacy .
  • Antimicrobial Activity: Quinazolinones with 2,6-dichlorophenyl groups () demonstrate activity against pathogens, but the target compound’s 2,5-substitution may redirect specificity .

Biological Activity

1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bipiperidine backbone and a dichlorophenyl group, which contribute to its diverse biological effects.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name 1-[2-(2,5-dichloroanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Molecular Formula C19H26Cl2N4O2
Molecular Weight 397.34 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the reaction of 2,5-dichloroaniline with ethyl oxalyl chloride to form an intermediate. This intermediate is then reacted with 1,4'-bipiperidine-4'-carboxamide in the presence of a base such as triethylamine and a solvent like dichloromethane. The process can be optimized for higher yields and purity through advanced purification techniques like recrystallization and chromatography.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, certain derivatives have shown cytotoxic effects comparable to established anticancer drugs like doxorubicin. These compounds typically target topoisomerase II or cyclooxygenase enzymes, leading to apoptosis in cancer cells .

Case Study:
In a study evaluating various derivatives for anticancer activity, one compound demonstrated lower cytotoxicity towards healthy cells while exhibiting stronger cytotoxicity towards cancer cells compared to doxorubicin. Molecular docking studies indicated that the compound effectively binds to the DNA-topoisomerase II complex .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that certain structural modifications can enhance its efficacy against viral infections by inhibiting viral replication mechanisms. The specific pathways involved are still under investigation but suggest interactions with viral enzymes or host cell receptors.

The mechanism of action for this compound appears to involve the inhibition of specific enzymes or receptors that play critical roles in cellular processes such as signal transduction and gene expression. This inhibition can lead to altered cellular responses and ultimately cell death in cancerous or infected cells.

Other Biological Activities

In addition to anticancer and antiviral properties, this compound may exhibit anti-inflammatory effects by acting as a selective inhibitor of cyclooxygenase (COX) enzymes. Such activity is crucial in developing treatments for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 2
Reactant of Route 2
1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.